molecular formula C21H28N2O3S B346302 1-(2-Ethylphenyl)-4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazine CAS No. 695174-15-3

1-(2-Ethylphenyl)-4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazine

Cat. No.: B346302
CAS No.: 695174-15-3
M. Wt: 388.5g/mol
InChI Key: QTQUYJWFLKNHFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Ethylphenyl)-4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of an ethylphenyl group and a methoxy-dimethylbenzenesulfonyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethylphenyl)-4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Ethylphenyl Group: The ethylphenyl group can be introduced via a nucleophilic substitution reaction using an appropriate ethylphenyl halide.

    Attachment of the Methoxy-Dimethylbenzenesulfonyl Group: This step involves the sulfonylation of the piperazine ring with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions (temperature, pressure, and time), and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethylphenyl)-4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

1-(2-Ethylphenyl)-4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Ethylphenyl)-4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Ethylphenyl)-4-(2-methoxybenzenesulfonyl)piperazine
  • 1-(2-Ethylphenyl)-4-(4,5-dimethylbenzenesulfonyl)piperazine
  • 1-(2-Methylphenyl)-4-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperazine

Uniqueness

1-(2-Ethylphenyl)-4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazine is unique due to the specific combination of functional groups attached to the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

695174-15-3

Molecular Formula

C21H28N2O3S

Molecular Weight

388.5g/mol

IUPAC Name

1-(2-ethylphenyl)-4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazine

InChI

InChI=1S/C21H28N2O3S/c1-5-18-8-6-7-9-19(18)22-10-12-23(13-11-22)27(24,25)21-15-17(3)16(2)14-20(21)26-4/h6-9,14-15H,5,10-13H2,1-4H3

InChI Key

QTQUYJWFLKNHFG-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)C)C)OC

Canonical SMILES

CCC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)C)C)OC

Origin of Product

United States

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